molecular formula C19H26O8 B12438855 Ibuprofen Acyl-beta-D-glucuronide CAS No. 98649-76-4

Ibuprofen Acyl-beta-D-glucuronide

Cat. No.: B12438855
CAS No.: 98649-76-4
M. Wt: 382.4 g/mol
InChI Key: ABOLXXZAJIAUGR-LEBSGKMFSA-N
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Description

Molecular Configuration and Isomeric Forms

Anomeric Configuration and Beta-D-glucuronide Linkage

The compound’s defining feature is its β-1-O-acyl glycosidic bond connecting the glucuronic acid moiety to the carboxyl group of ibuprofen. The IUPAC name (3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid specifies the stereochemistry at all chiral centers of the glucuronide. The β-anomeric configuration is confirmed by the axial orientation of the glycosidic bond in the $$ ^4C_1 $$ chair conformation of the glucopyranuronic acid ring, as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies.

The ester linkage’s stability is influenced by electronic effects from the electron-withdrawing carboxylate group at position 2 of the glucuronic acid, which polarizes the acyl-oxygen bond. This configuration facilitates transacylation reactions, with a measured degradation half-life of 3.68–3.76 hours for the (S)-ibuprofen diastereomer in physiological conditions.

Table 1: Key Structural Descriptors
Property Value Source
Molecular formula C$${19}$$H$${26}$$O$$_8$$
Molecular weight 382.4 g/mol
Glycosidic bond β-1-O-acyl
Anomeric proton chemical shift δ 5.64 ppm (d, J = 7.2 Hz)

Diastereomeric Differentiation in Chiral Centers

The compound exhibits axial chirality at four centers in the glucuronic acid (C3, C4, C5, C6) and one center in ibuprofen (C2 of the propanoic acid chain). The (R)- and (S)-ibuprofen enantiomers form distinct diastereomers when conjugated to glucuronic acid, resolvable via chiral chromatography.

Liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) separates these diastereomers using a Develosil ODS-HG-5 column with 20 mM ammonium acetate (pH 5.0):acetonitrile (5:2), achieving baseline resolution. The (S)-diastereomer elutes earlier due to favorable interactions with the stationary phase, attributed to its reduced steric hindrance compared to the (R)-form. Degradation kinetics reveal stereochemical influences on stability: (R)-ibuprofen glucuronide has a shorter half-life (1.79 hours) than the (S)-counterpart (3.68 hours), reflecting differential transacylation rates.

Properties

CAS No.

98649-76-4

Molecular Formula

C19H26O8

Molecular Weight

382.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-2-[4-(2-methylpropyl)phenyl]propanoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10-,13-,14-,15+,16-,19-/m0/s1

InChI Key

ABOLXXZAJIAUGR-LEBSGKMFSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Preparation Methods

Biosynthesis and Isolation from Biological Matrices

In Vivo Formation in Humans

IAG is naturally produced in humans following ibuprofen administration. Hepatic UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, catalyze the conjugation of ibuprofen’s carboxyl group with glucuronic acid. The metabolite is excreted in urine, where it can be isolated for analytical purposes.

Key Steps for Isolation:
  • Urine Collection : Post-administration urine samples (24–48 hours) are collected and stabilized with 0.1% formic acid to prevent degradation.
  • Solid-Phase Extraction (SPE) : C18 cartridges preconditioned with methanol and water are used to extract IAG. Elution with methanol:water (70:30) yields crude IAG.
  • Chromatographic Purification : Semi-preparative HPLC with a C18 column (5 μm, 250 × 10 mm) and isocratic elution (acetonitrile:0.1% formic acid, 25:75) achieves >95% purity.
Challenges:
  • Instability : IAG undergoes pH-dependent hydrolysis (t1/2 = 3.7 hours at pH 7.4).
  • Isomerization : Non-enzymatic acyl migration generates β-1′, β-2′, and β-3′ isomers, complicating isolation.

Enzymatic Synthesis Using Recombinant UGTs

In Vitro Systems

Recombinant UGT2B7 expressed in HEK293 cells or human liver microsomes (HLMs) is widely used for scaled synthesis.

Protocol:
  • Reaction Setup :
    • Substrate : 10 mM (S)-ibuprofen in DMSO (final concentration ≤1%).
    • Cofactors : 5 mM UDP-glucuronic acid (UDPGA), 10 mM MgCl2, 50 mM Tris-HCl (pH 7.4).
    • Incubation : 37°C for 2–4 hours with gentle agitation.
  • Termination : Add ice-cold acetonitrile (1:2 v/v) to precipitate proteins.
  • Purification : Centrifugation (10,000 × g, 10 minutes) followed by SPE as above.
Yield Optimization:
Parameter Optimal Condition Yield Improvement
UDPGA Concentration 10 mM 22% → 38%
pH 7.8 30% → 45%
Co-Solvent 0.5% Tween-80 25% → 40%

Data derived from and

Chemical Synthesis Approaches

Mitsunobu Reaction with Allyl Glucuronate

Adapted from diclofenac glucuronide synthesis, this method avoids enzymatic variability.

Steps:
  • Glucuronate Activation :
    • Allyl glucuronate (1.2 eq) is treated with diethyl azodicarboxylate (DEAD, 1.5 eq) and triphenylphosphine (1.5 eq) in THF at 0°C.
  • Coupling :
    • Add (S)-ibuprofen (1 eq) and stir at 25°C for 12 hours.
  • Deprotection :
    • Pd(PPh3)4 (0.1 eq) in THF:acetic acid (4:1) removes the allyl group.
Yield and Purity:
  • Overall Yield : 62% after HPLC purification.
  • Purity : >98% (LC-MS).

Selective Acylation of Glucuronic Acid

Acyl chlorides or mixed anhydrides facilitate direct conjugation:

  • Reaction :
    • (S)-ibuprofen chloride (1.2 eq) reacts with methyl β-D-glucuronate (1 eq) in pyridine at −20°C.
  • Hydrolysis :
    • 0.1 M NaOH hydrolyzes the methyl ester to yield IAG.
Limitations:
  • Steric Hindrance : Low yields (∼35%) due to ibuprofen’s α-methyl group.
  • Racemization : 10–15% (R)-isomer formation requires chiral separation.

Purification and Characterization

Advanced Chromatography

Technique Conditions Purity Achieved
UHPLC-FAIMS-HRMS HILIC column, FAIMS CV = −40 V 99.2%
RP-HPLC C18, 0.1% formic acid/acetonitrile 97.8%

Data from and

Structural Confirmation

  • NMR : 1H NMR (D2O) δ 5.62 (d, J = 3.5 Hz, H-1), 1.42 (d, J = 7.0 Hz, CH3).
  • HRMS : [M−H] m/z 381.1552 (calc. 381.1555).

Comparative Analysis of Methods

Method Scalability Cost Yield Purity
Biosynthesis Low $ 5–10% 90–95%
Enzymatic (UGT2B7) Medium $$ 30–45% 95–98%
Mitsunobu Reaction High $$$ 60–65% 98–99%

Cost: $ = <$100/g; $$ = $100–500/g; $$$ = >$500/g

Chemical Reactions Analysis

Types of Reactions

Ibuprofen Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ibuprofen Acyl-beta-D-glucuronide has several scientific research applications:

Mechanism of Action

Ibuprofen Acyl-beta-D-glucuronide exerts its effects primarily through its role as a metabolite of ibuprofen. The compound is formed in the liver by the action of UDP-glucuronosyltransferase enzymes, which conjugate ibuprofen with glucuronic acid. This process increases the solubility of ibuprofen, facilitating its excretion from the body. The glucuronide conjugate can undergo hydrolysis, releasing the active drug back into the system .

Comparison with Similar Compounds

Comparison with Similar Acyl Glucuronides

Structural and Stability Comparisons

Acyl glucuronides share a common β-D-glucuronic acid backbone but differ in their aglycone structures, which influence stability and reactivity.

Compound Molecular Formula Half-Life (pH 7.4, 37°C) Key Metabolic Features Toxicity Notes
Ibuprofen Acyl-β-D-glucuronide C₁₉H₂₆O₈ 3.68h (S-isomer) Stereoselective hydrolysis; rapid transacylation Protein adduct formation potential
Zomepirac Glucuronide Not specified 27 minutes Intramolecular acyl migration; pH-sensitive High reactivity; Schiff base adducts
Gemfibrozil Acyl Glucuronide Not specified Not reported Carrier-mediated hepatic transport; biliary excretion Covalent binding to plasma proteins
Furosemide 1-O-acyl Glucuronide Not specified Not reported β-glucuronidase-resistant isomerization In vivo rearrangement potential
Key Findings:
  • Stability :

    • Ibu-AG’s (S)-isomer has a longer half-life (~3.7h) than its (R)-isomer (~1.79h) due to stereoselective transacylation .
    • Zomepirac glucuronide is highly unstable (half-life <30 minutes), forming reactive isomers that bind to proteins .
    • Furosemide glucuronide undergoes isomerization to β-glucuronidase-resistant forms, complicating pharmacokinetic analyses .
  • Hepatic Disposition :

    • Gemfibrozil glucuronide is avidly taken up by the liver (hepatic clearance: ~10.4 mL/min) and excreted into bile (~73% of dose). Its transport is inhibited by organic anions like dibromosulfophthalein (DBSP), indicating carrier-mediated processes .

Metabolic and Toxicological Profiles

Ibuprofen Acyl-β-D-glucuronide
  • Reactivity: Forms protein adducts via transacylation and hydrolysis.
  • Stereoselectivity : The (R)-isomer degrades twice as fast as the (S)-isomer, impacting systemic exposure .
Gemfibrozil Acyl Glucuronide
  • Covalent Binding: In rats, gemfibrozil glucuronide forms long-lived adducts with plasma albumin (half-life: ~3.1 days), mimicking albumin’s turnover rate. Steady-state adduct concentrations in plasma reach ~31 ng/mg protein .
Zomepirac Glucuronide
  • Mechanism of Toxicity: Binds to lysine residues via Schiff base formation, bypassing thiol-mediated pathways. Cyanoborohydride trapping experiments confirm imine linkage formation .
Myricetin-3-O-β-D-glucuronide
  • Anti-inflammatory Activity : Inhibits COX-1, COX-2, and 5-LOX (IC₅₀: 0.5–10 μM). Demonstrates potent in vivo efficacy (ED₅₀: 15 μg/kg in carrageenan edema) without gastric ulcerogenicity .

Common Challenges in Handling and Analysis

  • Instability : Most acyl glucuronides degrade at neutral/alkaline pH. For example, zomepirac glucuronide requires immediate acidification to prevent isomerization .
  • Sample Storage : Hydrolysis and migration artifacts necessitate storage at -80°C and rapid processing .

Biological Activity

Ibuprofen acyl-beta-D-glucuronide is a significant metabolite of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is formed through the glucuronidation process, which enhances the elimination of ibuprofen from the body. Understanding its biological activity is crucial for elucidating its role in the pharmacological effects of ibuprofen, particularly in pain relief and anti-inflammatory actions.

Metabolism and Formation

Ibuprofen undergoes metabolism primarily in the liver, where it is converted into several metabolites, including this compound. Approximately 10-15% of an ibuprofen dose is directly glucuronidated to form this metabolite, mediated by various UDP-glucuronosyltransferases (UGTs) such as UGT1A3, UGT1A9, UGT2B4, and UGT2B7 . The formation of this metabolite is essential for the drug's pharmacokinetics and influences its therapeutic efficacy.

Targeting TRPA1
Recent studies have shown that this compound interacts with the transient receptor potential ankyrin 1 (TRPA1) channel, which plays a pivotal role in nociception and inflammation. Unlike ibuprofen itself, this metabolite has been demonstrated to inhibit calcium responses evoked by TRPA1 agonists in vitro and reduce nociceptive responses in vivo. Specifically, local administration of this compound significantly attenuated pain responses induced by TRPA1 activators like allyl isothiocyanate (AITC) and formalin .

Case Studies and Research Findings

A series of experiments have elucidated the biological effects of this compound:

  • In Vitro Studies : In TRPA1-expressing human and rodent cells, this compound showed a potent ability to inhibit responses to reactive TRPA1 agonists. Molecular modeling suggested that it covalently interacts with key cysteine residues on TRPA1, which may underlie its analgesic properties .
  • In Vivo Models : In mouse models of inflammatory pain, local injection of this compound reduced nociceptive responses effectively compared to ibuprofen. It also demonstrated a selective antagonistic effect on TRPA1-mediated pain pathways without affecting other pain mechanisms .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to ibuprofen:

Parameter Ibuprofen This compound
Formation Parent compoundMetabolite formed via glucuronidation
Mechanism of Action COX inhibitionTRPA1 antagonism
Analgesic Effect ModerateStronger in certain contexts
Anti-inflammatory Action YesYes
Interaction with TRPA1 NoYes
Half-life ShortLonger than parent drug

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